

Comparative Analysis of the Biological Activities of 1-(Piperidin-4-yl)ethanone Analogs

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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogs of **1-(Piperidin-4-yl)ethanone**. The data presented is compiled from multiple studies to facilitate the objective assessment of these compounds and to provide detailed experimental context for researchers in drug discovery and development.

Data Summary of Biological Activities

The biological activities of several **1-(Piperidin-4-yl)ethanone** analogs and related piperidine derivatives are summarized below. These compounds have been investigated for their interactions with various biological targets, including receptors and enzymes, demonstrating a wide range of pharmacological effects from potential antipsychotic to anticancer activities.

Compound Class	Specific Analog(s)	Target(s)	Activity Type	Quantitative Data	Reference
Piperidine/Piperazine-based Compounds	2-[4-(benzyl)-1-piperidin-1-yl]-1-(4-phenylpiperazine-1-yl)ethanone (1)	Sigma 1 Receptor (S1R)	Agonist	$K_i = 3.2 \text{ nM}$	[1]
Haloperidol (Reference)	S1R	-		$K_i = 2.5 \text{ nM}$	[1]
Compound 2	S1R	-		$K_i = 24 \text{ nM}$	[1]
Compound 5	S1R	-	Poorer ligand than compounds 1-4		[1]
N-(4-piperidinyl)-2-indolinones	Analog 1b	Nociceptin Receptor (NOP)	Antagonist	$K_e = 15 \text{ nM}$	[2]
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogs	Compound 24y	Glutaminase 1 (GLS1)	Inhibitor	$IC_{50} = 68 \text{ nM}$ (>220-fold selectivity over GLS2)	[3]
4-Anilidopiperidine Analogs (Fentanyl-related)	Carfentanil	μ -Opioid Receptor (μ OR)	Agonist	$K_i = 0.22 \text{ nM}$	[4]
Fentanyl	μ OR	Agonist	$K_i \approx 1.2 - 1.4 \text{ nM}$		[4]

N-					
Substituted-4-cyano-4-phenylpiperidines	N-benzyl analog	σ1 Receptor	Ligand	Subnanomolar affinity	[5]
N-phenylpropyl analog		σ1 Receptor	Ligand	Good affinity	[5]
N-isobutyl analog		σ1 Receptor	Ligand	Good affinity	[5]
Homopiperazine Analogs of Haloperidol	SYA 013	D2, D3, D4, 5HT1A, 5HT2A	Ligand	Ki = 43.3 nM (D2), 158.8 nM (D3), 6.6 nM (D4), 117.4 nM (5HT1A), 23.3 nM (5HT2A)	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and clear understanding of the presented data.

Sigma 1 Receptor (S1R) Binding Assay

The affinity of the piperidine/piperazine-based compounds for the Sigma 1 Receptor was determined using a radioligand binding assay with rat liver homogenates. The assay was performed in the presence of phenytoin, an allosteric modulator, to differentiate between agonist and antagonist profiles. Phenytoin potentiates the binding of S1R agonists.[1]

Nociceptin Receptor (NOP) Binding and Functional Assays

Binding affinities for the NOP receptor were determined using [³H]N/OFQ as the radioligand. For opioid receptors (μ , δ , and κ), selective agonists ([³H]DAMGO, [³H]Cl-DPDPE, and [³H]U69593, respectively) were used. The functional activity of the compounds was assessed by measuring the stimulation of [³⁵S]GTPyS binding to cell membranes. For selected compounds, this was confirmed with cAMP inhibition assays. The antagonist activity was quantified by determining the K_e value.[[2](#)]

Glutaminase 1 (GLS1) Inhibition Assay

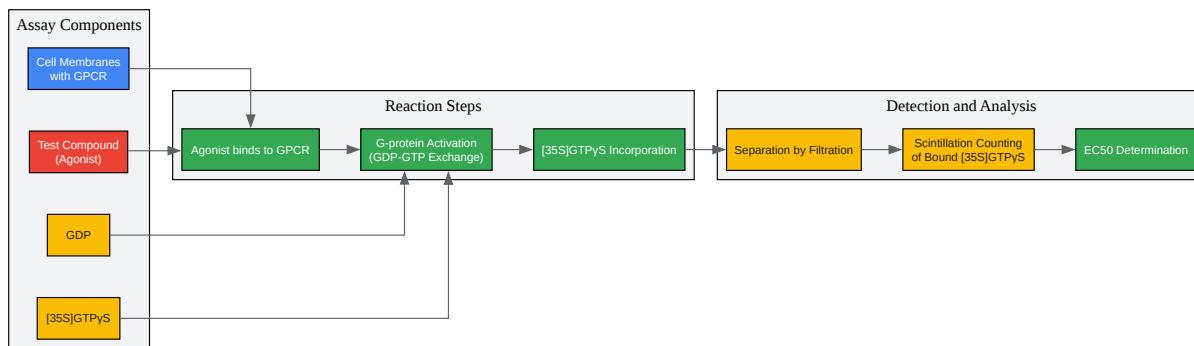
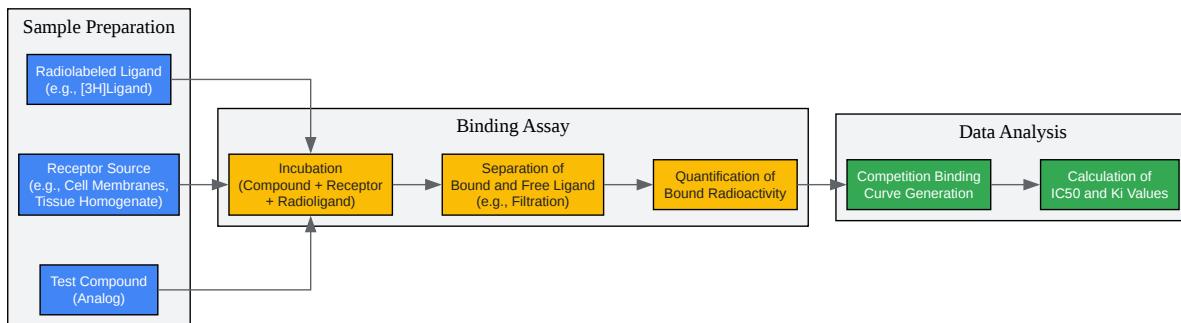
The inhibitory potency of the 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs against GLS1 was determined using a kinase assay. The IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the GLS1 activity, was calculated. The selectivity was determined by comparing the IC₅₀ value for GLS1 to that for GLS2.[[3](#)]

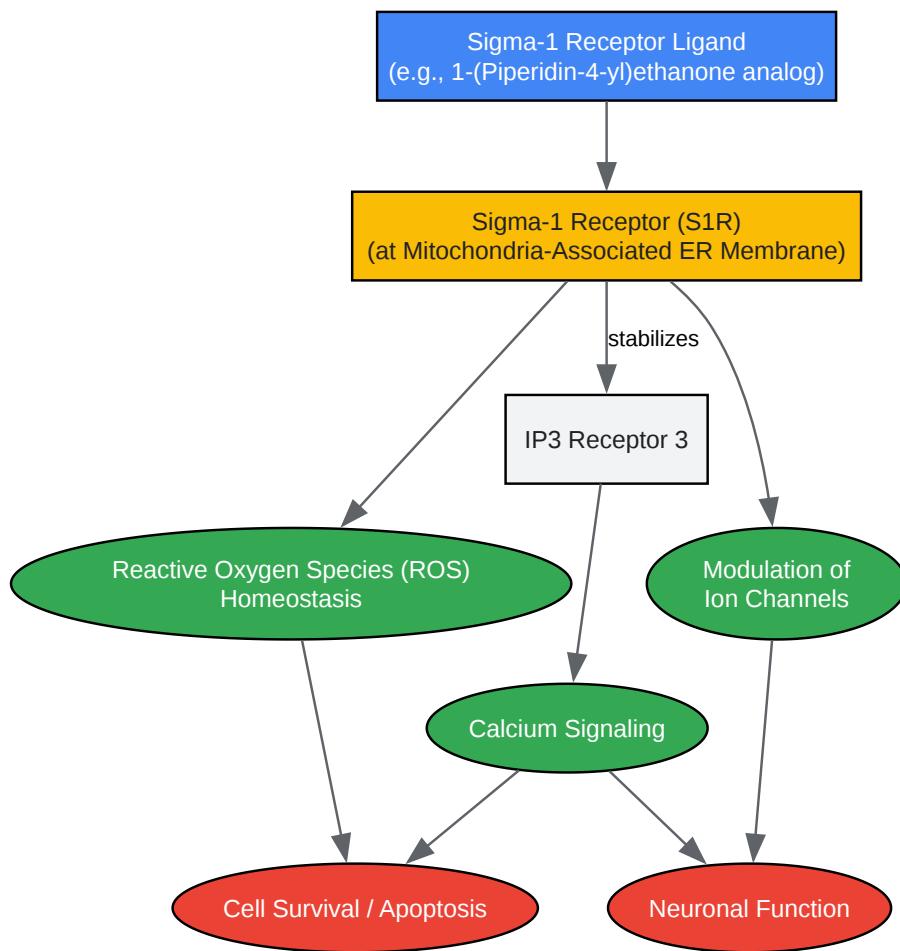
μ -Opioid Receptor (μ OR) Binding Assay

The binding affinities of fentanyl analogs for the human μ -opioid receptor were measured through competitive binding assays. These assays involved the displacement of a radiolabeled ligand, (³H)-DAMGO, from the recombinant human μ OR.[[4](#)]

Visualizations of Methodologies and Pathways

The following diagrams illustrate key experimental workflows and signaling pathways related to the biological evaluation of **1-(Piperidin-4-yl)ethanone** analogs.



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